The Growth Elixir: A Technical Guide to the Discovery and History of Indole-3-Acetic Acid
The Growth Elixir: A Technical Guide to the Discovery and History of Indole-3-Acetic Acid
An important clarification: This technical guide focuses on the discovery and history of Indole-3-Acetic Acid (IAA) . While the query specified Indole-2-Acetic Acid, the vast body of historical and scientific literature identifies Indole-3-Acetic Acid as the most common, physiologically significant, and first-discovered natural plant hormone of the auxin class. It is central to the historical narrative of plant science.
Introduction
Indole-3-acetic acid (IAA) is a pivotal molecule in the orchestra of plant life, a phytohormone that orchestrates growth, development, and environmental responses. As the principal and most abundant native auxin, IAA's influence is profound, mediating everything from the bending of a shoot towards light to the formation of roots and fruits. The journey to its discovery is a classic story of scientific inquiry, beginning with simple yet elegant observations and culminating in the isolation and chemical characterization of a substance that would revolutionize plant biology. This guide provides an in-depth technical overview of this journey for researchers, scientists, and drug development professionals, detailing the seminal experiments, the brilliant minds behind them, and the modern understanding of IAA's molecular action.
Early Observations: The "Transmissible Influence"
The story of auxin begins not with a chemist's flask, but with the meticulous observations of one of biology's most famous figures, Charles Darwin.
The Darwins and the "Power of Movement in Plants"
In the late 19th century, Charles Darwin and his son Francis became fascinated by phototropism—the directional growth of plants towards a light source. Their work, published in 1880 in "The Power of Movement in Plants," laid the conceptual groundwork for the discovery of plant hormones.[1][2][3] They used canary grass (Phalaris canariensis) and oat (Avena sativa) coleoptiles, the protective sheath covering the emerging shoot, for their experiments.[3][4]
Their key finding was that the tip of the coleoptile was responsible for perceiving the light, while the bending occurred in a region lower down the shoot.[1][5] When the tip was covered with an opaque cap, the coleoptile failed to bend towards a unidirectional light source.[1][6] Conversely, if the lower part was covered but the tip remained exposed, bending occurred normally.[1] This led them to conclude that some "transmissible influence" was sent from the tip to the lower regions, causing differential growth.[2]
Building on Darwin's Legacy
Subsequent researchers confirmed and extended the Darwins' findings.
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Peter Boysen-Jensen (1910-1913): By inserting a small, impermeable piece of mica into an incision on the shaded or illuminated side of the coleoptile, Boysen-Jensen demonstrated that the signal was a chemical substance that passed down the shaded side to stimulate growth.[2] An incision on the shaded side blocked the bending response, while an incision on the lit side did not. He also showed the signal could pass through a permeable gelatin block.[2][6]
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Árpád Paál (1918-1919): Paál confirmed Boysen-Jensen's results by excising the coleoptile tips in the dark and then replacing them asymmetrically.[2] The coleoptile would bend away from the side on which the tip was placed, even in complete darkness, proving that the tip produced a growth-promoting substance and that an unequal distribution of this substance caused the curvature.[2]
The Definitive Discovery: Frits Went and the Avena Curvature Test
The definitive isolation of this growth-promoting substance was achieved by Dutch botanist Frits Went in a series of landmark experiments between 1926 and 1928.[7] Went's work not only proved the existence of the chemical messenger but also developed the first quantitative bioassay for it.[8][9][10]
Went successfully collected the "influence" by placing excised Avena coleoptile tips onto small blocks of agar. He reasoned that the substance would diffuse from the tips into the agar. After a period of time, he placed these agar blocks onto one side of the cut surface of decapitated coleoptiles that had been kept in the dark. The coleoptiles subsequently bent away from the side where the block was placed.[3][11] The degree of curvature was proportional to the amount of the growth-promoting substance in the agar block.[12][13] This elegant experiment, known as the Avena curvature test , became the standard bioassay for auxin activity for decades.[8][14][15] Went named the isolated substance "auxin," from the Greek word auxein, meaning "to grow."[5]
Chemical Identification: From "Heteroauxin" to Indole-3-Acetic Acid
While Went had isolated the active principle, its chemical identity remained unknown. The next chapter unfolded in the 1930s, with chemists Kogl and Haagen-Smit in the Netherlands. They initially isolated compounds with auxin activity from human urine, which they named auxin A and auxin B. However, it was their isolation of a third compound, which they called heteroauxin , that proved to be the true, widespread natural auxin. In 1934, they identified heteroauxin as indole-3-acetic acid (IAA) . It was not until the early 1940s that IAA was conclusively isolated from a higher plant, maize (Zea mays), confirming it as a natural phytohormone.
Experimental Protocols
Darwin's Phototropism Experiment (circa 1880)
Objective: To determine which part of the grass coleoptile perceives the light stimulus for phototropism.
Methodology:
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Plant Material: Germinate canary grass (Phalaris canariensis) or oat (Avena sativa) seeds in darkness to obtain etiolated seedlings with straight coleoptiles.[4]
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Experimental Groups: Prepare several groups of seedlings:
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Control: Unmodified seedlings.
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Tip Removed: The very tip of the coleoptile is excised.
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Tip Covered (Opaque): The tip is covered with a small, light-proof cap (e.g., made of tin foil or painted black).[4][5]
-
Tip Covered (Transparent): The tip is covered with a small, transparent glass cap.
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Base Covered: A light-proof tube is placed over the lower portion of the coleoptile, leaving the tip exposed.[5]
-
-
Light Treatment: Place all seedlings so they are exposed to a single, unidirectional light source.[6]
-
Observation: After several hours, observe and record the growth response (bending or no bending) of the coleoptiles in each group.
Expected Results: Bending towards the light is observed only in the Control, Tip Covered (Transparent), and Base Covered groups. This indicates the tip perceives the light signal, which is then transmitted to the lower regions to cause curvature.
Went's Avena Coleoptile Curvature Test (1928)
Objective: To isolate the growth-promoting substance from coleoptile tips and quantify its activity.
Methodology:
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Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for 4-5 days to produce uniform, straight coleoptiles.[12] A brief exposure to red light can be used to suppress mesocotyl growth.[16]
-
Preparation of Coleoptiles:
-
Select seedlings with coleoptiles approximately 15-30 mm long.
-
Under a dim, non-stimulatory light (e.g., green or red light), excise the top 1-2 mm of each coleoptile tip.[12]
-
-
Auxin Collection:
-
Place the excised tips (e.g., 6-10 tips) onto a small agar block (e.g., 1-2% agar, often cut into 10 mm x 10 mm x 2 mm blocks).
-
Allow the tips to stand on the agar for 1-3 hours for the growth substance to diffuse into the block.[17] Discard the tips afterward.
-
-
Preparation of Test Plants:
-
Bioassay:
-
Incubation and Measurement:
Data Presentation
Quantitative Relationship in Avena Curvature Test
The Avena curvature test demonstrated a clear quantitative relationship between the concentration of auxin and the physiological response. Over a specific range, the angle of curvature is directly proportional to the concentration of IAA.[8][19]
| IAA Concentration (µg/L) | IAA Concentration (M) | Average Angle of Curvature (degrees) |
| 0 | 0 | 0 |
| 50 | ~2.85 x 10⁻⁷ | ~3.5 |
| 100 | ~5.71 x 10⁻⁷ | ~7.0 |
| 150 | ~8.56 x 10⁻⁷ | ~10.0 |
| 200 | ~1.14 x 10⁻⁶ | ~13.5 |
| 250 | ~1.43 x 10⁻⁶ | ~15.0 |
| 300 | ~1.71 x 10⁻⁶ | ~15.0 (Saturation) |
| Note: This table presents representative data based on published descriptions. A 10-degree curvature is often cited as being produced by approximately 150 µg/L of IAA.[17] The response becomes non-linear and saturates at higher concentrations. |
Relative Activity of Different Auxinic Compounds
Following the identification of IAA, structure-activity relationship studies compared its activity to other natural and synthetic compounds. The pea stem curvature test was another common bioassay.
| Compound | Type | Relative Activity (IAA = 100%) |
| Indole-3-acetic acid (IAA) | Natural | 100 |
| Indole-3-butyric acid (IBA) | Natural | ~20-50 |
| Phenylacetic acid (PAA) | Natural | ~5 |
| 1-Naphthaleneacetic acid (NAA) | Synthetic | ~100-200 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic | ~300-500 |
| Note: Relative activities can vary depending on the specific bioassay (e.g., Avena test, pea test, root inhibition test) and plant species used.[20][21] |
Modern Understanding: The IAA Signaling Pathway
Decades of research have elucidated the molecular mechanism of IAA action. Auxin does not act on its own but functions as a "molecular glue" to trigger the degradation of repressor proteins, thereby activating gene expression.
The core signaling pathway consists of three main components:
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TIR1/AFB F-box proteins: These are the auxin receptors. They are part of a larger protein complex called the SCFTIR1/AFB E3 ubiquitin ligase.
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Aux/IAA proteins: These are transcriptional co-repressors. In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.
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Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.
The signaling cascade proceeds as follows:
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Low Auxin: Aux/IAA proteins are stable and bind to ARF transcription factors, repressing the transcription of auxin-responsive genes.
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High Auxin: IAA enters the nucleus and binds to the TIR1/AFB protein. This binding stabilizes the interaction between TIR1/AFB and an Aux/IAA protein.
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Ubiquitination and Degradation: The SCFTIR1/AFB complex tags the Aux/IAA protein with ubiquitin molecules. This marks the Aux/IAA for degradation by the 26S proteasome.
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Gene Activation: With the Aux/IAA repressor destroyed, the ARF transcription factor is now free to bind to the AuxREs and activate (or in some cases, repress) the transcription of early auxin-responsive genes, leading to a physiological response such as cell elongation.
Mandatory Visualizations
Caption: Workflow of the Darwins' phototropism experiment.
Caption: Experimental workflow for the Avena Curvature Test.
Caption: The core molecular signaling pathway of Indole-3-Acetic Acid (IAA).
References
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- 8. Avena curvature test - Dictionary of botany [botanydictionary.org]
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- 10. Who conducted the famous Avena curvature test ? [allen.in]
- 11. Avena curvature test is a bioassay for examining the activity of | Filo [askfilo.com]
- 12. benchchem.com [benchchem.com]
- 13. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 14. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 15. Avena curvature test was first of all done by aJCBose class 11 biology CBSE [vedantu.com]
- 16. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]
- 17. The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE [vedantu.com]
- 18. scribd.com [scribd.com]
- 19. Auxin Biopsy:- Curvature of Celestite \begin{array} { l } \text { curvat.. [askfilo.com]
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